molecular formula C11H17N3O5S B13341668 N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B13341668
M. Wt: 303.34 g/mol
InChI Key: DNIGQHHOUOKQBU-UHFFFAOYSA-N
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Description

N-{2-[(2-Methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a methoxyethylaminoethyl side chain. Sulfonamides are widely recognized for their biological activity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N3O5S/c1-19-9-8-12-6-7-13-20(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,12-13H,6-9H2,1H3

InChI Key

DNIGQHHOUOKQBU-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

    Oxidation: Potassium permanganate, aqueous or organic solvents.

Major Products Formed

    Reduction: Formation of N-{2-[(2-aminoethyl)amino]ethyl}-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the methoxyethylamino group.

Scientific Research Applications

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, especially against sulfonamide-resistant bacterial strains.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that are crucial for bacterial growth and replication, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial survival, leading to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share sulfonamide backbones with variations in substituents or side chains. Below is a detailed comparison based on structural, physicochemical, and functional properties.

Table 1: Key Properties of N-{2-[(2-Methoxyethyl)amino]ethyl}-2-nitrobenzenesulfonamide and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Reference
N-{2-[(2-Methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide C₁₁H₁₆N₃O₅S 314.33 g/mol Nitrobenzene, sulfonamide, methoxyethylaminoethyl Hypothesized enhanced solubility and bioactivity due to polar side chain
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 307.36 g/mol Benzenesulfonamide, methoxyphenyl Structural studies; sulfonamide bioactivity [2]
(R)-N-(2-Hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide C₉H₁₂N₂O₅S 260.27 g/mol Nitrobenzene, sulfonamide, hydroxyethyl High synthetic yield (99%); chiral center for enantioselective applications [3]
1-(2-Methoxyethyl)piperazine C₇H₁₆N₂O 144.21 g/mol Piperazine, methoxyethyl Intermediate in ionic liquid synthesis (e.g., Nisshinbo Holdings’ tetrafluoroborate salts) [1]

Structural and Functional Differences

The methoxyethylaminoethyl side chain distinguishes it from (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide, where a hydroxyl group replaces the methoxy moiety. This substitution likely reduces hydrogen-bonding capacity but improves lipophilicity .

Biological Activity: Sulfonamides like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide are documented for antimicrobial and enzyme-inhibiting properties . The target compound’s nitro group may confer additional redox activity, a trait absent in analogs with non-nitro aromatic systems. 1-(2-Methoxyethyl)piperazine is primarily used in advanced materials (e.g., ionic liquids) rather than bioactivity, highlighting the impact of side-chain modifications on application divergence .

Synthetic Accessibility: (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide is synthesized with 99% yield via optimized routes , whereas the target compound’s synthesis would require introducing the methoxyethylaminoethyl group—a step that may involve protecting-group strategies or selective alkylation.

Physicochemical Properties

  • Solubility: The methoxyethyl side chain likely improves aqueous solubility compared to non-polar analogs like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide. However, the nitro group may reduce solubility relative to hydroxylated derivatives .

Biological Activity

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, exhibits a range of biological activities due to its unique chemical structure. This article provides an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅N₃O₄S
  • CAS Number : 1837937-38-8

This compound features a nitro group, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. For instance:

  • Mechanism of Action : Upon reduction, nitro groups generate toxic species that bind covalently to DNA, leading to cell death. This is similar to the action of well-known antibiotics like metronidazole .

Case Study: Efficacy Against Pathogens

A study evaluated the antimicrobial efficacy of various nitro compounds, including our target compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of nitro-containing compounds have been well-documented. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Mechanism

The presence of the nitro group enhances the compound's ability to interact with heme-containing enzymes, thereby inhibiting their activity:

  • Inhibition Studies : Research demonstrated that derivatives of 2-nitrobenzene sulfonamide effectively inhibited iNOS and COX-2 enzymes, showing promise as anti-inflammatory agents .

Anticancer Potential

Emerging research suggests that compounds with nitro groups may exhibit anticancer properties by inducing apoptosis in cancer cells.

Research Findings

In vitro studies have shown that the compound can trigger apoptotic pathways in various cancer cell lines:

  • Example : A study indicated that the compound reduced cell viability in breast cancer cells by promoting oxidative stress and activating apoptotic markers .

Summary of Biological Activities

Activity TypeMechanism of ActionExample Findings
AntimicrobialDNA damage via reactive intermediatesSignificant MIC against pathogens
Anti-inflammatoryInhibition of COX and iNOSPotent inhibition observed in enzyme assays
AnticancerInduction of apoptosisReduced viability in cancer cell lines

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